molecular formula C15H14N2O4 B291913 N-(2-ethoxyphenyl)-4-nitrobenzamide

N-(2-ethoxyphenyl)-4-nitrobenzamide

Cat. No.: B291913
M. Wt: 286.28 g/mol
InChI Key: AGOJZKAIGCCAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxyphenyl)-4-nitrobenzamide is a nitroaromatic amide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a nitro group at the para position of the benzamide ring. The nitro group is a critical pharmacophore, contributing to electron-withdrawing effects, metabolic activation, and bioactivity (e.g., anti-inflammatory, antimicrobial) .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-6-4-3-5-13(14)16-15(18)11-7-9-12(10-8-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)

InChI Key

AGOJZKAIGCCAEH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

2.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-ethoxyphenyl)-4-nitrobenzamide, highlighting differences in substituents, synthesis, and biological activity:

Compound Substituents Synthesis Method Yield Melting Point (°C) Key Findings
N-(2,2-Diphenylethyl)-4-nitrobenzamide (Compound 3) 2,2-Diphenylethyl amine Mechanochemical ball milling (solvent-free) 89% 190–192 High-yield synthesis; exhibits fragmentation pathways via NH-C(O) and N-C bond cleavage .
N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c) 2-Methoxyphenyl, 4-bromo Solution-phase acylation 67% 139–142 Moderate yield; structural characterization via NMR and mass spectrometry .
N-(2-Nitrophenyl)-4-bromo-benzamide (Title compound) 2-Nitrophenyl Reaction with 2-nitroaniline Not reported Not reported Crystal structure reveals two molecules per asymmetric unit; compared to 4MNB (4-methoxy-2-nitrophenyl analog) .
2-Chloro-N-(2-ethoxyphenyl)-4-nitrobenzamide 2-Ethoxyphenyl, 2-chloro Not detailed Not reported Not reported Structural data available; potential bioactivity inferred from sulfamoyl analogs (e.g., α-glucosidase inhibition) .
2.2 Mass Spectrometric Fragmentation Patterns
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide : Fragmentation via three pathways:
    • Pathway 1 : NH-C(O) cleavage generates 4-nitrobenzoylium (m/z 150) and diphenylethylamine fragments.
    • Pathway 2 : N-C cleavage yields m/z 167 (protonated amide) and m/z 181 (diphenylethylium).
    • Pathway 3 : β-cleavage forms m/z 166 (resonance-stabilized cation radical) .
  • Sulfamoyl derivatives (e.g., 5o) : Exhibit distinct fragmentation due to sulfonamide groups, with bioactivity linked to α-glucosidase inhibition (IC50 values in µM range) .

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